molecular formula C20H18ClN3O3 B2646592 N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-34-2

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2646592
CAS No.: 898411-34-2
M. Wt: 383.83
InChI Key: XAZWZDKDDVEDHF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Biological Activity

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrroloquinoline core attached to an oxalamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrroloquinoline Core : This step may include cyclization reactions involving appropriate precursors.
  • Oxalamide Formation : The core is then reacted with oxalyl chloride and an amine to form the oxalamide linkage.

The synthesis requires careful control of reaction conditions (temperature, solvents) to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been tested against coagulation factors such as Xa and XIa, demonstrating significant inhibitory activity with IC50 values in the low micromolar range .
  • Receptor Binding : Preliminary studies suggest that the compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Anticoagulant Activity

Research indicates that derivatives of the pyrroloquinoline structure exhibit anticoagulant properties. In vitro assays have shown that this compound can effectively inhibit thrombin and factor Xa . This suggests potential applications in treating thrombotic disorders.

Antitumor Activity

Studies have also investigated the antitumor potential of related compounds. For example, derivatives of pyrrolone and pyridazinone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds exhibited promising results, indicating a possible pathway for developing new anticancer agents .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies : A study focusing on the inhibition of coagulation factors demonstrated that compounds based on the pyrroloquinoline structure could selectively inhibit factor XIa with an IC50 value of 2 µM. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Antitumor Research : Another study evaluated a series of quinoline derivatives for their cytotoxic effects against breast cancer cell lines. Results indicated that certain modifications to the core structure significantly enhanced biological activity .

Data Summary

Biological ActivityTargetIC50 Value
Factor Xa InhibitionCoagulation3.68 µM
Factor XIa InhibitionCoagulation2 µM
CytotoxicityBreast Cancer CellsVaries by derivative

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-6-2-1-4-13(16)11-22-19(26)20(27)23-15-8-12-5-3-7-24-17(25)10-14(9-15)18(12)24/h1-2,4,6,8-9H,3,5,7,10-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZWZDKDDVEDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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